molecular formula C25H21NO4 B2642846 9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951951-78-3

9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2642846
CAS No.: 951951-78-3
M. Wt: 399.446
InChI Key: LIBSUWHJYYGRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic coumarin-annulated 1,3-oxazine derivative. Its structure comprises a chromeno-oxazine core substituted with a benzyl group at position 9 and a 2-methoxyphenyl moiety at position 2. This compound belongs to a broader class of dihydrochromeno-oxazines investigated for diverse pharmacological activities, including anti-inflammatory, antimalarial, and anti-mycobacterial properties .

The compound’s methoxy and benzyl substituents likely enhance bioavailability and target binding, though systematic structure-activity relationship (SAR) studies are required for confirmation.

Properties

IUPAC Name

9-benzyl-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-28-22-10-6-5-9-18(22)21-15-29-25-19(24(21)27)11-12-23-20(25)14-26(16-30-23)13-17-7-3-2-4-8-17/h2-12,15H,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBSUWHJYYGRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions One common method starts with the preparation of the chromenooxazine core through a cyclization reaction

  • Cyclization Reaction: : The initial step involves the formation of the chromenooxazine core. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions to form the chromene intermediate. The intermediate is then subjected to cyclization using a suitable catalyst, such as a Lewis acid.

  • Nucleophilic Substitution: : The chromenooxazine core is then functionalized by introducing the benzyl and methoxyphenyl groups. This is typically done through nucleophilic substitution reactions using benzyl halides and methoxyphenyl halides in the presence of a base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxazine ring, potentially opening it to form amine derivatives.

    Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like benzyl halides and methoxyphenyl halides in the presence of bases like potassium carbonate (K₂CO₃) are typical.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromenooxazines depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential in various bioassays. It can act as a ligand for certain receptors, influencing biological pathways and demonstrating activity in cell-based assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical profiles of dihydrochromeno-oxazines are highly dependent on substituents at positions 3, 4, and 7. Below is a comparative analysis of key derivatives:

Key Observations :

  • Yield : Methyl-substituted benzyl groups (e.g., 6b–6d) improve synthetic efficiency compared to unsubstituted benzyl (6a). Steric and electronic effects likely enhance reaction kinetics .
  • Melting Points : Higher symmetry (e.g., 4-methylbenzyl in 6d) correlates with elevated melting points, suggesting improved crystallinity .

Pharmacological Activity

Anti-Inflammatory Activity

The target compound and its analogues exhibit anti-inflammatory effects via NF-κB inhibition. Zhang et al. (2017) demonstrated that 9,10-dihydrochromeno-oxazine derivatives suppress pro-inflammatory cytokines (TNF-α, IL-6) and reduce edema in murine models . While specific IC₅₀ values for the target compound are unavailable, derivatives with electron-donating groups (e.g., methoxy, methyl) show enhanced activity due to improved membrane permeability and enzyme interactions .

Antimalarial and Anti-Mycobacterial Activity
  • Ferrocenyl Derivatives : Coumarin-annulated ferrocenyl oxazines (e.g., 12b, 13) exhibit in vitro antimalarial activity (IC₅₀: 0.8–1.2 µM against Plasmodium falciparum), attributed to redox-active iron centers disrupting parasite metabolism .

Mechanism and Selectivity

  • Anti-Inflammatory : Methoxy and benzyl groups may stabilize interactions with NF-κB’s hydrophobic pockets, while the oxazine ring modulates electron distribution for optimal binding .
  • Antimalarial : Ferrocenyl moieties introduce redox activity, generating reactive oxygen species (ROS) lethal to parasites .

Biological Activity

9-benzyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic compound characterized by its unique fused ring structure that includes both chromene and oxazine moieties. Its molecular formula is C25H21NO4C_{25}H_{21}NO_{4}, with a molecular weight of 399.4 g/mol. The compound is of significant interest in biological research due to its potential therapeutic properties.

Structure and Properties

PropertyValue
Molecular FormulaC25H21NO4C_{25}H_{21}NO_{4}
Molecular Weight399.4 g/mol
CAS Number951951-78-3

The structure features a methoxy group on the phenyl ring, which may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This compound has been studied for its potential effects on several biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting conditions such as neurodegenerative diseases.
  • Receptor Modulation : It can bind to receptors that mediate neurotransmitter action, influencing neuronal signaling and potentially offering neuroprotective effects.

Research Findings

Recent studies have highlighted the following biological activities associated with this compound:

  • Antioxidant Activity : Preliminary data suggest that the compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects through modulation of cholinergic activity and inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), similar to other derivatives of chromeno compounds .
  • Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating potential applications in treating infections.

Neurodegenerative Disorders

A study focusing on derivatives of chromeno compounds indicated that certain structural modifications could enhance inhibitory activity against AChE and BuChE. The results showed that compounds with similar structures to this compound demonstrated significant selectivity towards these enzymes, suggesting potential use in Alzheimer's disease treatment .

Antioxidant Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit strong antioxidant properties. These findings are crucial as they suggest a mechanism through which the compound could protect neuronal cells from oxidative damage, a common feature in neurodegenerative diseases .

Q & A

Q. What are the key synthetic strategies for synthesizing chromeno-oxazine derivatives like 9-benzyl-3-(2-methoxyphenyl)-...?

The synthesis typically involves multi-step routes prioritizing the formation of the chromeno-oxazine core. Key steps include:

  • Pechmann condensation to construct the chromene framework, followed by cyclization with benzyl or methoxyphenyl precursors to introduce substituents .
  • Multi-component reactions involving arylglyoxals and malono derivatives to assemble the fused heterocyclic system .
  • Cyclization under acidic or basic conditions to form the oxazine ring, requiring precise temperature control (e.g., 60–100°C) and solvents like ethanol or DMF .
    Reaction yields (35–95%) depend on substituent reactivity and purification methods (e.g., column chromatography).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR confirms substituent positions and ring fusion patterns. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while benzyl protons appear as distinct singlets .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 388.1344 for fluorobenzyl analogs) and fragmentation patterns .
  • FT-IR spectroscopy : Identifies carbonyl (C=O) stretches near 1700 cm⁻¹ and ether (C-O) bonds at 1200–1250 cm⁻¹ .

Q. What structural features influence the compound’s physicochemical properties?

  • The methoxyphenyl group enhances solubility in polar solvents (e.g., DMSO) and π-π stacking interactions in crystallography .
  • The benzyl substituent modulates steric hindrance, affecting reactivity in nucleophilic substitutions or catalytic hydrogenation .
  • The fused chromeno-oxazine core contributes to planarity, influencing UV-Vis absorption (λmax ~280–320 nm) .

Advanced Research Questions

Q. How do reaction conditions influence yield and purity during synthesis?

Optimization involves:

  • Catalyst selection : Lewis acids (e.g., BF3·Et2O) improve cyclization efficiency, while Pd/C facilitates hydrogenolysis of protective groups .
  • Solvent polarity : Ethanol favors cyclization at reflux, whereas DMF stabilizes intermediates at lower temperatures (50–70°C) .
  • pH control : Basic conditions (pH 9–10) prevent premature ring-opening of oxazine intermediates .
    For example, substituting THF with acetonitrile increased yields from 48% to 72% in fluorobenzyl derivatives .

Q. How do substituents (e.g., benzyl vs. chlorophenyl) modulate biological activity?

  • Benzyl groups : Enhance lipophilicity, improving blood-brain barrier penetration in neuroactive analogs .
  • Chlorophenyl substituents : Increase electrophilicity, enhancing covalent binding to enzyme active sites (e.g., acetylcholinesterase inhibition, IC50 = 1.2 µM) .
  • Methoxy groups : Improve solubility and hydrogen-bonding interactions, critical for antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .
    Structure-activity relationship (SAR) studies show that para-substitutions on the phenyl ring optimize steric and electronic effects .

Q. What methodological challenges arise in crystallographic analysis of this compound?

  • Crystal packing : Bulky substituents (e.g., benzyl) disrupt lattice symmetry, requiring slow evaporation from hexane/ethyl acetate mixtures .
  • Twinned crystals : Common in fused heterocycles; resolved using SHELXL for refinement and PLATON for symmetry checks .
  • Thermal motion : High displacement parameters for flexible side chains necessitate low-temperature (100 K) data collection .

Q. How can mechanistic insights into the compound’s bioactivity be experimentally validated?

  • Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death induction in cancer lines (e.g., IC50 = 5.8 µM in MCF-7) .
  • Enzyme kinetics : Michaelis-Menten plots reveal non-competitive inhibition of acetylcholinesterase (Ki = 0.9 µM) .
  • Molecular docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., ΔG = -9.2 kcal/mol for tubulin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.